beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose
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Overview
Description
Beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose: is a complex carbohydrate compound. It is a type of glucoside, which is a molecule consisting of a sugar bound to another functional group via a glycosidic bond. This compound is composed of three glucose molecules linked together through beta-1,3-glycosidic bonds. Such compounds are often found in nature and can have various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose typically involves the glycosylation of glucose derivatives. One common method is the use of glycosyl donors and acceptors under the influence of a catalyst. For example, the reaction can be carried out using trichloroacetimidate donors and a Lewis acid catalyst such as boron trifluoride etherate . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of such glucosides may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method is advantageous due to its specificity and mild reaction conditions. Enzymes such as glycosyltransferases can be used to link glucose molecules in the desired configuration .
Chemical Reactions Analysis
Types of Reactions
Beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of gluconic acid derivatives.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as acetic anhydride can be used for acetylation of hydroxyl groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield gluconic acid derivatives, while reduction can regenerate the original glucoside structure .
Scientific Research Applications
Beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose has several scientific research applications:
Chemistry: It is used as a model compound to study glycosidic bond formation and cleavage.
Biology: It serves as a substrate for enzymes involved in carbohydrate metabolism.
Medicine: This compound can be used in the development of drugs targeting carbohydrate-processing enzymes.
Industry: It is utilized in the production of bioactive compounds and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose involves its interaction with specific enzymes and receptors. In biological systems, it can be hydrolyzed by glycosidases, releasing glucose molecules that can enter metabolic pathways. The compound may also interact with carbohydrate-binding proteins, influencing cellular processes such as signaling and adhesion .
Comparison with Similar Compounds
Similar Compounds
Pennogenin-3-O-alpha-L-rhamnopyranosyl-(1->2)-[alpha-L-rhamnopyranosyl-(1->3)]-beta-D-glucopyranoside: A steroidal saponin with similar glycosidic linkages.
Kaempferol-3-O-(2’'-O-galloyl-beta-D-glucopyranoside): A flavonoid glucoside with different biological activities.
Uniqueness
Beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose is unique due to its specific glycosidic linkages and its role in various biological processes. Its structure allows it to interact with specific enzymes and receptors, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16?,17+,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTMGCOVALSLOR-OGEYSLCJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](OC([C@@H]3O)O)CO)O)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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